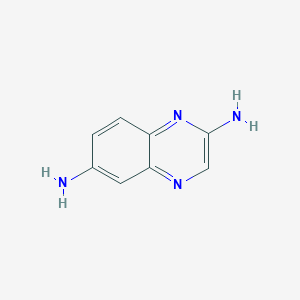

Quinoxaline-2,6-diamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

951240-18-9 |

|---|---|

Molecular Formula |

C8H8N4 |

Molecular Weight |

160.18 g/mol |

IUPAC Name |

quinoxaline-2,6-diamine |

InChI |

InChI=1S/C8H8N4/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H,9H2,(H2,10,12) |

InChI Key |

GLCJGHVOJOKJRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1N)N |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Quinoxaline 2,6 Diamine and Its Derivatives

Classical and Established Synthetic Pathways

Traditional methods for synthesizing quinoxalines have been foundational in heterocyclic chemistry. These routes are characterized by their reliability and broad applicability, often serving as the basis for more modern innovations.

Condensation Reactions Involving o-Phenylenediamines and Dicarbonyl Compounds

The most conventional and widely utilized method for quinoxaline (B1680401) synthesis is the condensation reaction between an aryl-1,2-diamine (o-phenylenediamine) and a 1,2-dicarbonyl compound. nih.govsapub.orgacgpubs.org This reaction is a straightforward cyclocondensation that typically forms the pyrazine (B50134) ring of the quinoxaline system. thieme-connect.com

The process generally involves the reaction of an appropriately substituted o-phenylenediamine (B120857) with a dicarbonyl compound like glyoxal (B1671930) or benzil. sapub.org While effective, this procedure historically required high temperatures and the use of strong acid catalysts over extended reaction times. nih.govnih.gov Modern refinements have introduced milder and more efficient conditions. For instance, highly efficient, catalyst-free protocols have been developed using methanol (B129727) as a solvent at room temperature, affording excellent yields in as little as one minute. thieme-connect.com Other approaches focus on green chemistry, employing water as a solvent or using recyclable catalysts to minimize environmental impact. sid.irajrconline.org

Various catalysts have been employed to facilitate this condensation, including zeolites, iodine, and various metal salts, each offering advantages in terms of reaction time and yield. thieme-connect.comsid.irajrconline.org

Table 1: Examples of Condensation Reactions for Quinoxaline Synthesis

| o-Phenylenediamine Derivative | 1,2-Dicarbonyl Compound | Catalyst/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Benzene-1,2-diamine | Benzil | (NH4)6Mo7O24·4H2O / EtOH/H2O | 2,3-Diphenylquinoxaline | 98 |

| 4,5-Dimethylbenzene-1,2-diamine | Benzil | (NH4)6Mo7O24·4H2O / EtOH/H2O | 6,7-Dimethyl-2,3-diphenylquinoxaline | 96 |

| Benzene-1,2-diamine | 2-Oxopropionaldehyde | DMF | 2-Methylquinoxaline (B147225) | - |

| Benzene-1,2-diamine | Benzil | Methanol | 2,3-Diphenylquinoxaline | 93 |

| 4-Methylbenzene-1,2-diamine | Benzil | Methanol | 6-Methyl-2,3-diphenylquinoxaline | 95 |

Data compiled from multiple sources. sapub.orgthieme-connect.comsid.ir

Reactions Utilizing Alpha-Halocarbonyls and Related Electrophilic Synthons

An alternative established pathway to quinoxalines involves the reaction of o-phenylenediamines with α-halocarbonyl compounds, such as phenacyl halides. nih.govacgpubs.org This method proceeds through a condensation-oxidation process. acgpubs.orgchim.it In a typical procedure, an equimolar amount of a 1,2-diaminobenzene derivative is reacted with an α-bromoketone. chim.it

Catalysts are often employed to facilitate the reaction. For example, pyridine (B92270) has been used as a catalyst in tetrahydrofuran (B95107) (THF) at room temperature, leading to the desired quinoxaline products in excellent yields within a few hours. nih.govacgpubs.org Heterogeneous catalysts like perchloric acid supported on silica (B1680970) (HClO4·SiO2) have also proven effective, allowing the reaction to proceed efficiently with both aryl and alkyl α-bromoketones. chim.it

Table 2: Synthesis of Quinoxalines using α-Halocarbonyls

| o-Phenylenediamine Derivative | α-Halocarbonyl | Catalyst/Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| 1,2-Diaminobenzene | Phenacyl bromide | Pyridine / THF | 2 h | 92 |

| 4-Methyl-1,2-diaminobenzene | Phenacyl bromide | Pyridine / THF | 2 h | 94 |

| 4-Chloro-1,2-diaminobenzene | Phenacyl bromide | Pyridine / THF | 2.5 h | 90 |

| 1,2-Diaminobenzene | α-Bromoketones | HClO4·SiO2 | - | Excellent |

Data compiled from multiple sources. acgpubs.orgchim.it

Oxidative Cyclization Approaches in Quinoxaline Formation

Oxidative cyclization represents another important strategy for constructing the quinoxaline ring system. These methods involve the formation of the heterocyclic ring accompanied by an oxidation step, which can be either inherent to the reaction mechanism or facilitated by an external oxidant. nih.gov

One such approach is the oxidative coupling of epoxides with ene-1,2-diamines. nih.gov Another variation involves the tandem oxidation of α-hydroxy ketones, which then react with the diamine. nih.gov Bioinspired ortho-quinone catalysts have been used for the oxidative synthesis of quinoxalines from primary amines under mild conditions, using oxygen as the terminal oxidant. organic-chemistry.org These methods often provide access to quinoxaline derivatives that may be difficult to obtain through direct condensation of dicarbonyls.

Advanced and Sustainable Synthetic Strategies

In response to the growing need for environmentally benign and efficient chemical processes, recent research has focused on developing advanced synthetic protocols for quinoxaline synthesis. These strategies often involve catalysis to achieve higher yields, milder reaction conditions, and greater atom economy.

Catalytic Synthesis Protocols

The use of catalysts has revolutionized quinoxaline synthesis, allowing for reactions to be carried out under more sustainable conditions. Catalytic systems can be homogeneous or heterogeneous, with the latter offering the significant advantage of easy recovery and recyclability.

A wide array of metal-based catalysts have been successfully applied to the synthesis of quinoxalines, enhancing the efficiency of classical condensation reactions and enabling novel reaction pathways.

Nickel-catalyzed systems, for example, have been developed for the synthesis of quinoxalines via a double dehydrogenative coupling, operating at mild temperatures. organic-chemistry.org Molybdophosphovanadates supported on alumina (B75360) have been used as recyclable heterogeneous catalysts for the reaction between o-phenylenediamines and dicarbonyl compounds at room temperature, affording high yields. nih.gov Magnetically recyclable MnFe2O4 nanoparticles have also been employed as an efficient catalyst for this condensation, allowing for easy separation of the catalyst from the reaction mixture. chim.it Other metals, such as copper, palladium, and ruthenium, have also been utilized in various catalytic systems to promote quinoxaline formation under mild conditions. nih.govsid.ir

Table 3: Examples of Metal-Catalyzed Quinoxaline Synthesis

| Reactants | Metal Catalyst | Solvent | Conditions | Advantage |

|---|---|---|---|---|

| o-Phenylenediamine, Benzil | CuH2PMo11VO40 on Alumina | Toluene | Room Temp, 2h | Heterogeneous, Recyclable |

| o-Phenylenediamine, Benzil | MnFe2O4 nanoparticles | - | Room Temp | Magnetically Recyclable |

| 1,2-Diamines, 2-Nitroanilines | NiBr2/1,10-phenanthroline | - | - | Inexpensive system |

| o-Phenylenediamine, Benzil | Vanadium substituted Molybdotungstophosphoric acid | Ethanol (B145695):Water | Reflux | Reusable, Simple workup |

Data compiled from multiple sources. nih.govchim.itorganic-chemistry.orgresearchgate.net

Organocatalysis and Acid-Catalyzed Condensations

The use of metal-free small organic molecules as catalysts, known as organocatalysis, has emerged as a powerful tool in organic synthesis, offering a green alternative to metal-based catalysts. In quinoxaline synthesis, organocatalysts facilitate the crucial condensation step between 1,2-diamines and 1,2-dicarbonyl compounds. For instance, nitrilotris(methylenephosphonic acid) has been effectively used as an organocatalyst, affording a variety of quinoxaline products in high yields (80–97%) within a short timeframe. nih.gov This catalyst demonstrates the advantage of being recyclable and reusable over several cycles with only a slight decrease in product yield. nih.gov Another example is the use of the organic dye Rose Bengal as an organo-photoredox catalyst, which, under visible light, promotes the synthesis of quinoxalines at room temperature. nih.gov

Acid catalysis remains a cornerstone for the synthesis of quinoxalines, with modern iterations focusing on milder and more efficient catalysts. p-Toluenesulfonic acid (p-TsOH) has been shown to be highly effective for the synthesis of quinoxaline derivatives under solvent-free grinding conditions at room temperature, leading to excellent yields. tandfonline.com This method is noted for its simplicity, clean reaction profile, and lack of by-products. tandfonline.com Citric acid also serves as an efficient and green catalyst for the rapid, one-pot synthesis of quinoxalines at room temperature. tandfonline.com Furthermore, acid-functionalized ionic liquids have been developed as recyclable catalytic systems that can operate in water under ambient conditions, promoting a cascade decarboxylative cyclization to form quinoxalines. rsc.org These approaches highlight a move towards more benign and sustainable acid-catalyzed methodologies. rsc.org

Table 1: Examples of Organocatalysis and Acid-Catalyzed Condensations for Quinoxaline Synthesis

| Catalyst | Reactants | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Nitrilotris(methylenephosphonic acid) (5 mol%) | 1,2-diamines and 1,2-dicarbonyl compounds | Not specified | 80-97 | nih.gov |

| p-Toluenesulfonic acid (10 mol%) | o-phenylenediamine and benzil | Grinding, solvent-free, room temp., 5 min | 90 | tandfonline.com |

| Rose Bengal (20 mol%) | 1,2-diamines and 1,2-dicarbonyl compounds | Visible light, room temp. | Moderate to excellent | nih.gov |

| Acid-functionalized ionic liquid | 2-arylanilines and α-oxocarboxylic acids | Water, ambient temp. | Not specified | rsc.org |

Heterogeneous Catalysis and Recyclable Catalyst Systems

Heterogeneous catalysis is a key principle of green chemistry, offering simplified product purification and catalyst recovery. In quinoxaline synthesis, a variety of solid-supported catalysts have been developed to facilitate the condensation of 1,2-diamines and 1,2-dicarbonyls. Alumina-supported molybdophosphovanadates (Keggin heteropolyoxometalates) have been successfully employed as reusable catalysts for quinoxaline preparation at room temperature. nih.govresearchgate.net These catalysts can be recovered and reused for several reaction cycles without a significant loss of reactivity. nih.govresearchgate.net

Another sustainable approach involves the use of biodegradable materials as catalyst supports. Cellulose sulfuric acid, prepared from cellulose, acts as an efficient solid acid catalyst for the synthesis of quinoxaline derivatives via simple grinding at room temperature under solvent-free conditions. tandfonline.com This catalyst is noted for being recyclable and reusable. tandfonline.com Similarly, sulfated polyborate, derived from boric acid, serves as a mild and eco-friendly catalyst under solvent-free conditions, offering high yields and short reaction times. ias.ac.in The catalyst's advantage lies in its combined Lewis and Brønsted acidity and its recyclability. ias.ac.in Nanocatalysts, such as monoclinic zirconia nanoparticles and silica-modified Fe3O4 nanoparticles, also represent a significant advancement, providing high catalytic efficiency in benign solvents like ethanol or even in aqueous media. rsc.org

Table 2: Examples of Heterogeneous and Recyclable Catalysts for Quinoxaline Synthesis

| Catalyst | Reactants | Reaction Conditions | Yield (%) | Catalyst Reusability | Reference |

|---|---|---|---|---|---|

| Alumina-Supported CuH2PMo11VO40 | o-phenylenediamine and benzil | Toluene, room temp., 120 min | 92 | Reusable over several cycles | nih.govresearchgate.net |

| Cellulose Sulfuric Acid | Benzo[c] rsc.orgresearchgate.nete-journals.inthiadiazole-4,5-diamine and 3-(ω-bromoacetyl)-coumarins | Grinding, solvent-free, room temp. | Good to excellent | Reusable for at least 3 additional times | tandfonline.com |

| Sulfated Polyborate | Substituted o-phenylenediamines and 1,2-diketones/α-hydroxy ketones | Solvent-free, 80 °C | High | Recyclable without significant loss in activity | ias.ac.in |

| Monoclinic Zirconia Nanoparticles | 1,2-diamines and 1,2-diketones | Not specified | Not specified | Not specified | rsc.org |

| Fe3O4@APTES@isatin (B1672199) | o-phenylenediamine and benzil | Ethanol, room temp. | Not specified | Reusable up to 8 cycles | rsc.org |

Green Chemistry Principles in Quinoxaline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinoxaline derivatives to minimize environmental impact. These strategies focus on the use of environmentally benign solvents, reducing energy consumption, and designing processes that are inherently safer and more efficient.

Water is considered the ultimate green solvent due to its non-toxicity, availability, and safety. The synthesis of quinoxalines in aqueous media has been successfully demonstrated, often providing higher yields and faster reaction rates compared to conventional organic solvents. digitellinc.comijirt.org This phenomenon, known as "on-water" synthesis, occurs when reactants form an emulsion in water. digitellinc.com To overcome the low solubility of organic reactants in water, surfactant-type catalysts like p-dodecylbenzenesulfonic acid (DBSA) can be employed. DBSA acts as both a Brønsted acid catalyst and a surfactant, facilitating the reaction in water at room temperature. researchgate.net Ionic liquids have also been utilized as catalysts in aqueous media, allowing for the synthesis of quinoxalines under environmentally friendly conditions. nih.gov

Eliminating organic solvents, which are often toxic, flammable, and costly, is a primary goal of green chemistry. Solvent-free synthesis of quinoxalines has been achieved through methods like grinding or mechanochemistry, where mechanical energy is used to drive the reaction. tandfonline.comtandfonline.comrsc.org These reactions are often performed at room temperature by physically grinding the reactants with a mortar and pestle, sometimes in the presence of a solid catalyst. tandfonline.comtandfonline.com For example, p-toluenesulfonic acid has been used as a catalyst for the solvent-free synthesis of quinoxalines with excellent yields. tandfonline.com Another approach involves a catalyst-free homogenization of substrates in a mini cell homogenizer, which affords the corresponding quinoxalines in quantitative yields within minutes. rsc.org These solvent-less conditions not only reduce waste but also simplify the work-up procedure. ias.ac.in

Microwave irradiation has become a popular energy source in organic synthesis due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. e-journals.intandfonline.comacs.org This technique has been extensively applied to the synthesis of quinoxaline derivatives. researchgate.nete-journals.inacs.org Microwave-assisted synthesis can be conducted under solvent-free conditions or in the presence of green solvents like polyethylene (B3416737) glycol (PEG) or water. researchgate.netijirt.orgtandfonline.com For instance, the condensation of 1,2-diamines with 1,2-dicarbonyl compounds has been efficiently carried out under microwave irradiation using acidic alumina as a catalyst in a solvent-free system, resulting in high yields (80-86%). researchgate.net The use of a polar paste system under microwave heating has also been reported to give excellent yields (90-97%) with a simple work-up involving washing with water. researchgate.net These methods offer a rapid, efficient, and environmentally benign alternative to conventional heating. e-journals.intandfonline.com

Table 3: Examples of Microwave-Assisted Quinoxaline Synthesis

| Reactants | Catalyst/Medium | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Benzene-1,2-diamine and benzil | Acidic Alumina (solvent-free) | 3 min | 80-86 | researchgate.net |

| Benzene-1,2-diamine and benzil | Polar Paste (solvent-free) | Not specified | 95 | researchgate.net |

| Aryl-1,2-diamines and 1,2-dicarbonyl compounds | PEG-400 | Not specified | Excellent | tandfonline.com |

| Diamines and dicarbonyls | DMSO | 3.5 min | 80-90 | e-journals.in |

| o-phenylenediamine and dialkyl acetylenedicarboxylate | Solvent-free | Not specified | 90 | tandfonline.com |

One-pot multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, embody several principles of green chemistry, including atom economy, step economy, and energy efficiency. rsc.orgmdpi.com This strategy allows for the construction of diverse and complex molecular architectures from simple precursors in a single synthetic operation. academie-sciences.fr MCRs have been successfully applied to the synthesis of highly substituted quinoxaline derivatives. mdpi.comacademie-sciences.fr For example, a one-pot, six-component tandem reaction has been developed to create complex structures containing quinoxaline, pseudopeptide, and triazole pharmacophores. rsc.org This approach is lauded for its benign reaction conditions, operational simplicity, and high atom economy, with water being the only by-product. rsc.org Three-component reactions have also been utilized to synthesize spiro indeno[1,2-b]quinoxaline derivatives in high yields. academie-sciences.fr These methods provide a powerful and sustainable route to novel quinoxaline-based compounds. rsc.orgmdpi.com

Derivatization and Functionalization Strategies

The derivatization of the quinoxaline scaffold, particularly Quinoxaline-2,6-diamine, is a key area of research for developing novel compounds with specific chemical properties. Functionalization strategies are diverse, allowing for the introduction of a wide array of substituents and the construction of more complex molecular architectures. These methodologies primarily involve reactions on the quinoxaline core itself, modifications of existing substituents, or the synthesis of new analogues from different starting materials.

The quinoxaline ring is an electron-deficient system, which influences its reactivity towards substitution reactions. The presence of two activating amino groups in this compound further directs the position of incoming substituents. Generally, nucleophilic substitution is more common than electrophilic substitution on the core quinoxaline structure.

Nucleophilic substitution reactions can be used to introduce a variety of functional groups onto the quinoxaline ring. While the most common method for preparing quinoxalines involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, a more convenient approach for further derivatization is the direct substitution of hydrogen atoms on the quinoxaline ring by C-nucleophiles. nih.gov These reactions often require an oxidizing agent to rearomatize the ring system after the initial nucleophilic addition. nih.gov For instance, C-nucleophiles have been shown to add to amino-substituted quinoxalines, yielding alkyl- and aryl-substituted derivatives. nih.gov The reaction of 2-monosubstituted quinoxalines with various nucleophiles has been investigated, demonstrating that substituents at the 2-position influence the reactivity at the 3-position. Strong alkyl nucleophiles like n-butyllithium (n-BuLi) have been shown to react readily at the 3-position of certain 2-substituted quinoxalines. nih.gov

The table below summarizes representative nucleophilic substitution reactions on the quinoxaline core, illustrating the types of substituents that can be introduced.

| Starting Quinoxaline | Nucleophile | Conditions | Product | Yield |

| 2-Phenylquinoxaline | n-BuLi | THF, -78°C to rt | 2-Phenyl-3-butylquinoxaline | 75% |

| 2-Phenylquinoxaline | PhLi | THF, -78°C to rt | 2,3-Diphenylquinoxaline | 68% |

| 2-Butylquinoxaline | 2-Thienyl-Li | THF, -78°C to rt | 2-Butyl-3-(2-thienyl)quinoxaline | 70% |

| N-Methyl-N-phenylquinoxalin-2-amine | n-BuLi | THF, -78°C to rt | 3-Butyl-N-methyl-N-phenylquinoxalin-2-amine | 92% |

This data is illustrative of substitution patterns on the quinoxaline core and is based on findings from studies on related derivatives. nih.gov

The synthesis of substituted analogues of this compound is most classically achieved through the condensation of an appropriately substituted 1,2-arylenediamine with a 1,2-dicarbonyl compound, such as a 1,2-diketone or an α-ketoester. mtieat.org This foundational method offers a versatile route to a wide range of quinoxaline derivatives by varying the substituents on both reactants. nih.govsid.ir For example, using a substituted benzene-1,2-diamine allows for the introduction of functional groups onto the benzene (B151609) portion of the quinoxaline ring, while using different 1,2-dicarbonyl compounds allows for variation at the 2- and 3-positions of the pyrazine ring. chim.it

Modern synthetic protocols have focused on improving this classic condensation by employing milder conditions and catalysts. Various catalysts, including ammonium (B1175870) heptamolybdate tetrahydrate, have been shown to efficiently promote the reaction at room temperature in green solvents like an ethanol/water mixture, leading to high yields and short reaction times. sid.ir The reaction is sensitive to the electronic nature of the substituents on the 1,2-diamine, with electron-donating groups generally favoring product formation. nih.gov

The following table presents examples of quinoxaline synthesis through the condensation of various diamines and diketones, which is the principal strategy for preparing substituted analogues.

| 1,2-Arylenediamine | 1,2-Diketone | Catalyst | Solvent | Product | Yield |

| Benzene-1,2-diamine | Benzil | (NH4)6Mo7O24·4H2O | EtOH/H2O | 2,3-Diphenylquinoxaline | 98% |

| 4-Methylbenzene-1,2-diamine | Benzil | (NH4)6Mo7O24·4H2O | EtOH/H2O | 6-Methyl-2,3-diphenylquinoxaline | 96% |

| 4-Chlorobenzene-1,2-diamine | Benzil | (NH4)6Mo7O24·4H2O | EtOH/H2O | 6-Chloro-2,3-diphenylquinoxaline | 95% |

| Benzene-1,2-diamine | 2,3-Butanedione | (NH4)6Mo7O24·4H2O | EtOH/H2O | 2,3-Dimethylquinoxaline | 94% |

This data illustrates the versatility of the condensation reaction for creating substituted quinoxaline analogues. sid.ir

Building upon the quinoxaline core to create tricyclic and polycyclic fused systems is a significant strategy for generating novel molecular scaffolds. These fused systems, such as furoquinoxalines and pyrazoloquinoxalines, often exhibit unique chemical and physical properties. researchgate.netarkat-usa.org The synthesis of these systems typically involves the use of a bifunctional quinoxaline derivative that can undergo a subsequent cyclization reaction.

One common approach is the intramolecular cyclization of a substituted quinoxaline. For example, furo[2,3-b]quinoxalines can be synthesized from 3-chloro-2-substituted quinoxaline derivatives. arkat-usa.org Another powerful method involves the reaction of quinoxalin-2(1H)-ones with alkynes, catalyzed by copper, which proceeds through a C-H functionalization/annulation process to yield furo[2,3-b]quinoxalines. arkat-usa.org

The construction of pyrazolo[3,4-b]quinoxalines can be achieved through the condensation of 2-chloro-3-hydrazinylquinoxaline (B1333903) with active methylene (B1212753) compounds. Similarly, other fused systems are accessible through the reaction of o-phenylenediamines with reagents that already contain a second ring, which then forms the quinoxaline portion in a cyclocondensation reaction. researchgate.net For example, the reaction of isatin with o-phenylenediamine yields indolo[2,3-b]quinoxaline. sapub.org

The table below details examples of reactions used to construct fused-ring systems based on the quinoxaline structure.

| Quinoxaline Precursor | Reagent(s) | Conditions | Fused-Ring Product |

| Quinoxalin-2(1H)-one | Phenylacetylene | Cu(OAc)2, O2 | 2-Phenylfuro[2,3-b]quinoxaline |

| 2-Chloro-3-(2-chloro-1-alkenyl)quinoxaline | Polyphosphoric Acid | Heat | Furo[2,3-b]quinoxaline derivative |

| o-Phenylenediamine | Isatin | HCl | Indolo[2,3-b]quinoxaline |

| 1,2,4,5-Benzenetetramine | 13²-Oxopyropheophorbide a | Acid-catalyzed | Bis-quinoxaline-bridged symmetrical dimer |

This data showcases various strategies for synthesizing complex fused-ring systems derived from quinoxalines. arkat-usa.orgresearchgate.netsapub.org

Iii. Spectroscopic Elucidation and Structural Characterization of Quinoxaline 2,6 Diamine Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Expected ¹H NMR Spectrum: For Quinoxaline-2,6-diamine, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoxaline (B1680401) ring system and the protons of the two amino (-NH₂) groups.

Aromatic Region: The protons on the benzene (B151609) portion of the quinoxaline ring (at positions 5, 7, and 8) and the proton on the pyrazine (B50134) ring (at position 3) would appear as multiplets or distinct singlets/doublets in the typical aromatic region (approximately 6.5-8.5 ppm). The specific chemical shifts and coupling patterns would depend on the electronic effects of the two amino groups.

Amino Protons: The protons of the two -NH₂ groups would likely appear as a broad singlet. Its chemical shift could vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis¹³C NMR spectroscopy maps the carbon skeleton of a molecule.

Expected ¹³C NMR Spectrum: The spectrum for this compound would display signals for each unique carbon atom in the structure.

The eight carbon atoms of the quinoxaline core would produce distinct signals in the aromatic region (typically 110-160 ppm). The carbons directly attached to the nitrogen atoms (C2, C6, C8a, and C4a) would have their chemical shifts significantly influenced by the electronegativity of nitrogen and the mesomeric effect of the amino groups.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is used to identify functional groups present in a compound.

Expected FTIR Spectrum: Key vibrational bands anticipated for this compound would include:

N-H Stretching: Symmetric and asymmetric stretching vibrations for the primary amine (-NH₂) groups, typically appearing as two distinct peaks in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations corresponding to the C=N bonds within the pyrazine ring and the C=C bonds of the aromatic system would be found in the 1400-1650 cm⁻¹ region.

N-H Bending: The bending vibration for the primary amine groups would be expected around 1580-1650 cm⁻¹.

C-N Stretching: Aromatic C-N stretching vibrations would appear in the 1250-1360 cm⁻¹ range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, allowing for the determination of molecular weight and elemental composition.

Expected Mass Spectrum:

Molecular Ion Peak: The molecular formula of this compound is C₈H₈N₄, with a molecular weight of approximately 160.18 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 160.

Fragmentation Pattern: The fragmentation would likely involve the loss of small neutral molecules such as HCN or N₂, which is characteristic of nitrogen-containing heterocyclic compounds.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible spectroscopy provides information about electronic transitions within a molecule, while fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light.

Expected UV-Vis Spectrum: Quinoxaline and its derivatives are known to absorb UV radiation due to π-π* and n-π* electronic transitions within the aromatic system. The presence of two electron-donating amino groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoxaline core, likely extending the absorption into the visible region.

Expected Fluorescence Spectrum: Many quinoxaline derivatives are fluorescent. The introduction of amino groups can enhance fluorescence quantum yield. This compound would be expected to exhibit fluorescence, with the emission wavelength being longer than the absorption wavelength (Stokes shift).

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Expected Crystal Structure: A single-crystal X-ray diffraction analysis of this compound would reveal detailed information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the amino groups and the nitrogen atoms of the quinoxaline ring, which dictate the crystal packing.

Iv. Theoretical and Computational Investigations of Quinoxaline 2,6 Diamine

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinoxaline (B1680401) derivatives, DFT calculations are commonly performed to understand their geometry, electronic properties, and reactivity.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO), Band Gap Energies

The electronic properties of quinoxaline derivatives are often analyzed through their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govnih.gov

For various quinoxaline derivatives studied in the literature, the HOMO-LUMO gap has been calculated to understand their potential in applications like organic electronics. For instance, in a study on 1-nonyl-3-phenylquinoxalin-2-one, the calculated HOMO-LUMO energy gap was 3.8904 eV. nih.gov In another investigation of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline, the HOMO-LUMO energy gap was found to be 2.8058 eV. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption Maxima)

DFT calculations are a reliable tool for predicting various spectroscopic properties.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is frequently used to calculate the 1H and 13C NMR chemical shifts of quinoxaline derivatives. ias.ac.innih.gov These theoretical calculations often show good correlation with experimental data and help in the structural elucidation of new compounds. ias.ac.innih.gov

Vibrational Frequencies: Theoretical vibrational frequencies can be computed using DFT. These calculated frequencies, after applying a scaling factor to account for anharmonicity and basis set deficiencies, typically show good agreement with experimental data obtained from FT-IR and Raman spectroscopy. ias.ac.inresearchgate.net This analysis helps in assigning specific vibrational modes to the observed spectral bands.

UV-Vis Absorption Maxima: The prediction of electronic absorption spectra is achieved through calculations that provide information on the maximum absorption wavelengths (λmax). For many quinoxaline derivatives, DFT methods have been used to correlate the electronic transitions with the observed UV-Vis spectra. ias.ac.in

Chemical Reactivity Parameters (Chemical Hardness, Softness, Electronegativity, Electrophilicity, Nucleophilicity)

From the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived. These parameters help in quantifying the reactivity of a molecule. nih.govijarset.com

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov Softness is the reciprocal of hardness.

Electronegativity (χ) : This parameter describes the ability of a molecule to attract electrons.

Electrophilicity (ω) : The electrophilicity index measures the propensity of a species to accept electrons.

For the compound 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline, these parameters have been calculated from its frontier orbital energies. nih.gov Such calculations are valuable for predicting how a molecule will interact with other reagents.

Table 1: Illustrative Global Reactivity Descriptors for a Quinoxaline Derivative (Note: Data is for 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline, not Quinoxaline-2,6-diamine)

| Parameter | Value |

| EHOMO | -6.0504 eV |

| ELUMO | -3.2446 eV |

| Energy Gap (ΔE) | 2.8058 eV |

| Chemical Hardness (η) | 1.4029 eV |

| Electronegativity (χ) | 4.6475 eV |

| Electrophilicity Index (ω) | 7.6845 eV |

| Data sourced from a study on 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline. nih.gov |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is the primary method for studying the excited states of molecules and predicting their electronic absorption spectra. researchgate.netnih.govnih.gov It is used to calculate the energies of vertical electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of absorption bands in a UV-Vis spectrum. ias.ac.in This method is essential for understanding the photophysical properties of quinoxaline derivatives, particularly for applications in dyes and organic electronics. ias.ac.inresearchgate.net

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations, molecular modeling encompasses a range of simulation techniques to study the behavior of molecules.

Adsorption Mechanism Studies

Computational studies can be employed to investigate the interaction of quinoxaline molecules with surfaces. For example, DFT has been used to study the adsorption of water molecules on the parent quinoxaline structure. nih.gov These studies calculate adsorption energies and analyze the nature of intermolecular bonds (like hydrogen bonds) to understand how the molecule interacts with its environment, which is relevant for applications such as corrosion inhibition. nih.govscispace.com

V. Advanced Chemical Reactivity and Transformation Studies of Quinoxaline 2,6 Diamine

Electrophilic Substitution Reactions on the Quinoxaline (B1680401) Ring System

The quinoxaline ring is generally deactivated towards electrophilic substitution. However, the presence of electron-donating groups, such as the amino groups in quinoxaline-2,6-diamine, can facilitate these reactions. Theoretical calculations have shown that the highest electron density in the quinoxaline system is at the 5 and 8 positions, making them the most likely sites for electrophilic attack. thieme-connect.de

The introduction of activating substituents, like the amino groups, can influence the position of substitution depending on the reaction conditions. For instance, in the synthesis of quinoxaline derivatives, the nature and position of substituents on the starting benzene-1,2-diamine affect the basicity of the amino groups and, consequently, the regioselectivity of the condensation reaction with α-oxoaldehydes. thieme-connect.de When an electron-donating group is present, it can direct the reaction to form specific isomers. thieme-connect.de

While specific studies detailing the direct electrophilic substitution on this compound are not abundant in the provided search results, the general principles of quinoxaline chemistry suggest that reactions like nitration or halogenation would likely occur at the 5- and 8-positions, activated by the 6-amino group.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a key method for the functionalization of quinoxaline derivatives. The pyrazine (B50134) ring of the quinoxaline nucleus is electron-deficient, which makes it susceptible to attack by nucleophiles, particularly at the 2- and 3-positions. The presence of leaving groups, such as halogens, at these positions facilitates substitution.

A common strategy involves the use of 2,3-dichloroquinoxaline (B139996) (DCQX) as a starting material. This compound readily undergoes nucleophilic aromatic substitution (SNAr) with various nucleophiles, including amines and thiols, to produce a wide range of 2,3-disubstituted quinoxalines. arabjchem.orgnih.gov For instance, symmetrical 2,3-disubstituted quinoxalines can be synthesized by reacting 2,3-DCQX with sulfur or nitrogen nucleophiles. nih.gov

The synthesis of asymmetrically substituted quinoxalines presents a greater challenge but can be achieved through sequential substitution reactions under controlled conditions. arabjchem.org The reactivity of the chlorine atoms in DCQX allows for stepwise displacement, enabling the introduction of different nucleophiles at the C2 and C3 positions. arabjchem.org

Furthermore, the substitution of hydrogen at the 2- or 3-position of the quinoxaline ring by C-nucleophiles offers a direct route to functionalized quinoxalines, although this may require an oxidizing agent to rearomatize the ring. mdpi.com The reactivity of the N-H group in amino-substituted quinoxalines can sometimes compete with nucleophilic substitution at the ring carbons. mdpi.com

The following table summarizes examples of nucleophilic substitution reactions on quinoxaline derivatives:

| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |

| 2,3-Dichloroquinoxaline | Pyridin-2-amine | N2,N3-Di(pyridin-2-yl)quinoxaline-2,3-diamine | Not specified | nih.gov |

| 2,3-Dichloroquinoxaline | 2-Methoxyethylamine | 2-Chloro-3-(2-methoxyethylamino)quinoxaline | Not specified | arabjchem.org |

| Quinoxaline | Resorcinol | 2-(2,4-Dihydroxyphenyl)quinoxaline | Refluxing ethanol (B145695), acid catalyst | mdpi.com |

| N-Benzylquinoxalin-2-amine | Phenylmagnesium chloride | 3-Phenyl-N-benzylquinoxalin-2-amine | Not specified | mdpi.com |

Oxidation and Reduction Pathways of this compound and its Derivatives

The oxidation and reduction of quinoxalines are fundamental transformations that can lead to a variety of useful products. The pyrazine ring of quinoxaline can be reduced to form 1,2,3,4-tetrahydroquinoxalines. Borane in tetrahydrofuran (B95107) (THF) has been shown to be a rapid and efficient reagent for this reduction, yielding exclusively the cis-isomers for 2,3-disubstituted quinoxalines. researchgate.net Sodium borohydride (B1222165) in acetic acid can also be used, but it often results in lower yields and side products. researchgate.net The choice of reducing agent and conditions is crucial; for example, sodium borohydride in ethanol is effective for quinoxaline and 2-methylquinoxaline (B147225) but not for more substituted derivatives. researchgate.net

The oxidation of quinoxalines can occur at either the benzene (B151609) ring or the nitrogen atoms of the pyrazine ring, depending on the oxidizing agent used. researchgate.net For instance, alkyl side chains on the quinoxaline ring can be oxidized to carboxylic acids without affecting the heterocyclic core. pharmacophorejournal.com The formation of quinoxaline-N-oxides is another common oxidation pathway. thieme-connect.de

In the context of this compound derivatives, a Cu(II) complex of a 2-quinoxalinol diamine ligand has been developed for catalytic oxidation reactions. nih.gov This complex effectively utilizes tert-butyl hydroperoxide (TBHP) for the oxidation of olefins while minimizing side reactions. nih.gov

Reductive cyclization is a key step in many quinoxaline syntheses. For example, the reduction of an o-nitroaniline precursor can lead to the formation of a quinoxalin-2-one. sapub.org Similarly, the reduction of nitro groups on a substituted aniline (B41778), followed by cyclization, is a common route to functionalized quinoxalines. rsc.org

The following table provides examples of reduction and oxidation reactions of quinoxaline derivatives:

| Starting Material | Reagent | Product | Key Features | Reference |

| Mono and di-substituted alkyl and aryl quinoxalines | Borane in THF | 1,2,3,4-Tetrahydroquinoxalines | High yield, stereoselective (cis) | researchgate.net |

| Alkyl-substituted quinoxalines | Potassium permanganate | Quinoxaline carboxylic acids | Oxidation of side chain | pharmacophorejournal.com |

| 2-Chloro-N-(4-chloro-2-nitro-phenyl)-acetamide | H2/Pd-C, then H2O2 | 6-Chloro-1H-quinoxalin-2-one | Reductive cyclization and oxidation | sapub.org |

| Olefins | Cu(II)-6-N-3,5-di-tert-butylsalicylidene-6,7-quinoxalinol-diamine / TBHP | Epoxides | Catalytic oxidation | nih.gov |

Cyclization and Condensation Reactions in Complex Systems

The synthesis of quinoxaline derivatives frequently relies on cyclization and condensation reactions. The most classic and widely used method is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgnih.govresearchgate.net This reaction is versatile and can be catalyzed by various acids or metal catalysts. nih.govchim.it The reaction mechanism typically involves the initial formation of an imine, followed by intramolecular cyclization and subsequent dehydration to form the quinoxaline ring. acgpubs.org

For unsymmetrically substituted o-phenylenediamines, such as a hypothetical 4-substituted-1,2-phenylenediamine leading to a 6-substituted quinoxaline, the regioselectivity of the condensation can be influenced by the electronic nature of the substituent. thieme-connect.de Electron-donating groups on the diamine can favor the formation of one isomer over another. nih.gov

More complex quinoxaline-containing systems can be constructed through intramolecular cyclization reactions. For instance, N-propargyl aniline derivatives can undergo tin- or indium-catalyzed cyclization to form quinoxalines. rsc.org Another approach involves the reductive cyclization of N-substituted o-nitroanilines. sapub.org

Microwave-assisted synthesis has emerged as a rapid and efficient method for promoting condensation reactions to form quinoxalines. frontiersin.orgmdpi.com Microdroplet reaction technology has also been explored to accelerate these reactions and even uncover new reaction pathways. frontiersin.org

The following table showcases various cyclization and condensation reactions leading to quinoxaline derivatives:

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

| o-Phenylenediamine | Glyoxal (B1671930) | Quinoxaline | Acetonitrile | sapub.org |

| o-Phenylenediamine | Phenacyl bromide | 2-Phenylquinoxaline | Pyridine (B92270), THF, room temperature | acgpubs.org |

| 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles | Benzene-1,2-diamines | Quinoxalines | Microwave irradiation | mdpi.com |

| o-Phenylenediamine | α-Bromoketones | 2,3-Disubstituted quinoxalines | HClO4·SiO2 | chim.it |

| N-Propargyl aniline derivatives | - | Quinoxalines | Tin(II) or Indium(III) chlorides | rsc.org |

Studies on Reaction Kinetics and Mechanisms

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing synthetic protocols and designing new transformations. The condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds is believed to proceed through a stepwise mechanism. The reaction is initiated by the nucleophilic attack of one of the amino groups on a carbonyl carbon, followed by the attack of the second amino group on the other carbonyl carbon, and finally, dehydration to form the aromatic quinoxaline ring. acgpubs.orgacgpubs.org

The use of catalysts can significantly influence the reaction rate. For example, pyridine has been shown to catalyze the reaction of o-phenylenediamines with phenacyl bromides, likely by activating the methylene (B1212753) carbon of the bromide. acgpubs.org Studies on the effect of catalyst loading and reaction time have been conducted to optimize the synthesis of quinoxaline derivatives. nih.gov

The kinetics of nucleophilic substitution reactions on quinoxalines have also been investigated. The rate of substitution is dependent on the nature of the leaving group, the nucleophile, and the solvent. In the case of 2,3-dichloroquinoxaline, the first substitution is generally faster than the second, allowing for the selective synthesis of monosubstituted products under controlled conditions. arabjchem.org

Microdroplet reaction platforms have been utilized to study the kinetics of quinoxaline synthesis, revealing significantly accelerated reaction rates compared to bulk-phase reactions. frontiersin.org This acceleration is attributed to the unique environment within the microdroplets. frontiersin.org

Mechanistic studies have also shed light on more complex transformations. For example, the nickel-catalyzed synthesis of quinoxalines from 2-nitroanilines and vicinal diols has been investigated to identify the active catalytic species. acs.org

In-depth Analysis of this compound in Coordination Chemistry

Following a comprehensive search of scientific literature, it has been determined that there is a notable lack of specific research focused on the coordination chemistry of the compound This compound . While the broader family of quinoxaline derivatives is well-represented in the fields of ligand design, metal complex synthesis, and catalysis, the specific 2,6-diamine isomer does not appear to have been extensively investigated in these areas.

Consequently, it is not possible to provide a detailed, scientifically accurate article that strictly adheres to the requested outline focusing solely on this compound. The available research literature centers on other isomers, such as 2,3-diaminoquinoxalines and 6,7-diaminoquinoxalines, or on derivatives like those formed from quinoxaline-2-carboxaldehyde.

To fulfill the user's request with accuracy and adherence to the specified constraints, specific data on the following topics for this compound would be required:

VI. Coordination Chemistry and Metal Complexes of this compound

Vi. Coordination Chemistry and Metal Complexes of Quinoxaline 2,6 Diamine

Catalytic Applications of Quinoxaline-2,6-diamine-Based Metal Complexes:The scientific literature does not contain reports on the catalytic applications of metal complexes specifically derived from this compound. While other quinoxaline-metal complexes have shown catalytic activity in various reactions, this has not been documented for the 2,6-diamine isomer.

Due to the absence of specific research data for this compound in these areas, generating the requested article with detailed research findings and data tables is not feasible without resorting to speculation or including information on other, irrelevant compounds, which would violate the explicit instructions provided.

Vii. Applications of Quinoxaline 2,6 Diamine in Materials Science and Engineering

Organic Electronic and Optoelectronic Materials

The unique electronic structure of the quinoxaline (B1680401) core has led to its widespread use in organic electronics. innovareacademics.inresearchgate.net Derivatives of quinoxaline are integral components in a range of devices, from semiconductors to light-emitting diodes and solar cells. udayton.eduresearchgate.net

Quinoxaline derivatives are recognized for their application as organic semiconductors. tsijournals.comscielo.org.za The electron-accepting pyrazine (B50134) ring within the quinoxaline structure facilitates electron transport, a key characteristic for semiconductor performance. The introduction of amino groups, which are electron-donating, onto this framework can modulate the electronic properties, influencing the material's charge transport capabilities. For instance, related compounds like 2,3-dimethylquinoxaline-5,6-diamine (B11905615) have been identified as candidates for organic semiconductors due to their planar aromatic structure and electron-rich amine substituents. vulcanchem.com This architecture is conducive to the formation of charge-transport layers in electronic devices. While specific performance data for Quinoxaline-2,6-diamine is not available, its structural similarity to other effective diaminoquinoxalines suggests its potential in this domain.

The quinoxaline moiety is a valuable component in materials designed for electroluminescent applications, particularly in Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.comscielo.br Its derivatives are employed as electron-transporting materials, host materials, and emitters. symbiosisonlinepublishing.comacs.org The high electron affinity and thermal stability of the quinoxaline unit are advantageous for creating robust and efficient OLEDs. symbiosisonlinepublishing.com

Researchers have synthesized various quinoxaline-based materials to tune the performance of OLEDs. For example, a novel compound, 6,7-dicyano-2,3-di-[4-(2,3,4,5-tetraphenylphenyl)phenyl]quinoxaline (CPQ), serves as a multifunctional material, acting as both an effective emitter and an electron-transporting layer. psu.edu OLEDs using CPQ achieved a high luminous efficiency of 4.7 cd/A with bright bluish-green light emission. psu.edu In other research, dipolar compounds featuring quinoxaline acceptors and various triarylamine donors have been used to create OLEDs with emission colors tunable from bluish-green to orange. acs.org The performance of these devices underscores the versatility of the quinoxaline scaffold in designing advanced electroluminescent materials.

Table 1: Performance of a Representative Quinoxaline-Based OLED

| Device Structure | Emitting Material | Emission Color | Max. Luminous Efficiency (cd/A) |

| ITO/HTM/CPQ/Mg:Ag | 6,7-dicyano-2,3-di-[4-(2,3,4,5-tetraphenylphenyl)phenyl]quinoxaline (CPQ) | Bluish-Green | 4.7 |

| Data sourced from research on multifunctional quinoxaline derivatives in OLEDs. psu.edu |

In the field of solar energy, quinoxaline derivatives are extensively used to construct organic photovoltaic (OPV) devices and dye-sensitized solar cells (DSSCs). researchgate.netwu.ac.th The electron-deficient quinoxaline unit is often incorporated into conjugated polymers used as donor materials in bulk-heterojunction solar cells. nih.govresearchgate.net A notable example is the polymer PTQ10, which contains a fluorinated quinoxaline unit and has demonstrated high power conversion efficiencies (PCEs) in organic solar cells. nih.gov

In DSSCs, quinoxaline-based molecules are designed as organic sensitizer (B1316253) dyes. wu.ac.th These dyes typically feature a Donor-π-Acceptor (D-π-A) structure, where the quinoxaline moiety can function as the π-bridge or an auxiliary acceptor. For example, two small molecule donors based on a quinoxaline acceptor, DTRDTQX and DTIDTQX, were used in bulk-heterojunction solar cells, achieving PCEs of 1.44% and 1.70%, respectively, demonstrating their potential as donor materials. frontiersin.org Similarly, studies on novel organic sensitizers containing a 6,7-difluoroquinoxaline (B3116332) moiety for quasi-solid-state DSSCs reported a PCE of up to 8.2%. psu.edu

Table 2: Photovoltaic Performance of Solar Cells Employing Quinoxaline Derivatives

| Device Type | Quinoxaline-based Material | Acceptor | Power Conversion Efficiency (PCE) (%) |

| OSC | DTRDTQX | C70 | 1.44 |

| OSC | DTIDTQX | C70 | 1.70 |

| qs-DSSC | FNE56 (6,7-difluoroquinoxaline dye) | N/A | 8.2 |

| Data compiled from studies on quinoxaline-based small molecules and dyes for solar cells. frontiersin.orgpsu.edu |

The quinoxaline core is a well-established n-type (electron-accepting) building block for organic electronic materials. symbiosisonlinepublishing.com This property is attributed to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, which results in a low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level and high electron affinity. symbiosisonlinepublishing.compsu.edu These characteristics facilitate the injection and transport of electrons, making quinoxaline-based compounds scarce but valuable n-type emitters and transporters. psu.edu

The n-type character can be further enhanced by attaching strong electron-withdrawing groups to the quinoxaline skeleton. A prime example is the synthesis of 6,7-dicyano-2,3-di-[4-(2,3,4,5-tetraphenylphenyl)phenyl]quinoxaline (CPQ), where the addition of cyano (-CN) groups significantly strengthens the electron-accepting properties. psu.edu While this compound incorporates electron-donating amino groups, which would raise the LUMO energy compared to cyano-substituted analogs, the fundamental electron-accepting nature of the quinoxaline core remains, suggesting it could be used to create materials with balanced or modulated n-type characteristics.

Advanced Polymeric Materials and Supramolecular Assemblies

The rigid and planar structure of the quinoxaline unit, combined with the potential for functionalization at the diamine positions, makes it an excellent building block for the construction of advanced polymeric materials and complex supramolecular architectures.

Conjugated Polymers Incorporating this compound Units

Conjugated polymers containing quinoxaline units are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and polymer solar cells. google.comnsf.gov The electron-accepting nature of the quinoxaline moiety allows for the creation of donor-acceptor (D-A) type copolymers, which can effectively lower the band gap and tune the electronic properties of the material. nsf.govcase.edu

For example, a series of low band gap copolymers were synthesized by combining an electron-accepting pyrazino[2,3-g]quinoxaline (B3350192) (PQx) unit with electron-donating indolo[3,2-b]carbazole (B1211750) and thiophene (B33073) units. case.edu By adjusting the ratio of donor to acceptor units, the optical and electrical properties could be finely modulated. case.edu Increasing the content of the PQx unit led to enhanced absorption and a narrowing of the band gap. case.edu Solar cells fabricated with these copolymers demonstrated promising power conversion efficiencies. case.edu

In another study, two donor-acceptor copolymers, one incorporating quinoxaline-thienylenevinylene (P1) and the other a regioregular pyridyl pyrazine-thienylenevinylene (P2), were synthesized and characterized for their use in FETs. nsf.gov Both polymers exhibited p-type behavior, with the regioregular polymer (P2) showing a higher carrier mobility. nsf.gov These p-type polymers were successfully integrated into complementary voltage inverter circuits with an n-type organic FET. nsf.gov

Supramolecular Host-Guest Chemistry

Supramolecular chemistry, which focuses on non-covalent interactions, provides a powerful tool for creating complex and functional systems. acs.org Quinoxaline derivatives can participate in host-guest chemistry, where a host molecule selectively binds a guest molecule. acs.orgresearchgate.net The amino groups of this compound can act as hydrogen bond donors, while the nitrogen atoms in the quinoxaline ring can act as acceptors, facilitating the formation of well-defined supramolecular structures.

For instance, the formation of a supramolecular complex between an α-hydroxy ketone (acyloin) and aluminum(III) chloride has been shown to facilitate the synthesis of quinoxalines without the need for an external oxidant. researchgate.net In this system, the acyloin acts as a "host" for the AlCl₃ "guest," leading to self-activation of the acyloin for subsequent condensation with a diamine. researchgate.net This approach highlights the potential of using supramolecular principles to develop novel and more efficient synthetic methodologies.

Self-Assembly Processes of Quinoxaline Architectures

The ability of molecules to spontaneously organize into ordered structures through self-assembly is a key principle in nanoscience and materials chemistry. mdpi.com Quinoxaline-based molecules, due to their planar structure and potential for intermolecular interactions like hydrogen bonding and π-π stacking, are excellent candidates for creating self-assembled materials. dntb.gov.uaresearchgate.net

Side-chain engineering of quinoxaline-substituted molecules has been shown to be an effective strategy for manipulating their self-assembly morphology. researchgate.net For example, two quinoxaline-based molecules with either ethyl or carboxylate substituents were synthesized. researchgate.net The self-assembly of the ethyl-substituted molecule resulted in a textured surface that enhanced light-trapping efficiency, leading to a significant improvement in solar-thermal conversion efficiency. researchgate.net This demonstrates how controlling the self-assembly process can directly impact the functional properties of the resulting material.

The crystal packing of coordination complexes involving quinoxaline derivatives also reveals the importance of hydrogen bonding in directing the self-assembly into one- and two-dimensional supramolecular architectures. rsc.org

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for a variety of applications in photonics, including optical switching, signal processing, and optical data storage. mdpi.com Organic molecules with a donor-π-acceptor (D-π-A) structure often exhibit significant second-order NLO properties. mdpi.com The this compound scaffold, with its electron-donating amino groups and electron-accepting quinoxaline core connected through a π-conjugated system, is an ideal candidate for creating NLO materials.

Theoretical and experimental studies have been conducted on various quinoline (B57606) and quinoxaline derivatives to evaluate their NLO properties. mdpi.com The design of these molecules often involves connecting electron donor and acceptor moieties through a π-conjugated bridge to enhance the intramolecular charge transfer (ICT) process, which is a key factor for a large NLO response. mdpi.com

Furthermore, platinum(II) diimine-dithiolate complexes, some of which incorporate quinoxaline-based ligands, have been investigated for their third-order NLO properties. researchgate.net These complexes have shown large second hyperpolarizability values, saturable absorption, and nonlinear refractive behavior, making them promising for applications in optical limiting and other NLO devices. researchgate.net The synthesis of new series of conjugated rigid-rod polyquinolines has also been explored for their potential as electronic, optoelectronic, and nonlinear optical materials. acs.org

| Compound/Material | Key Feature | Application |

| Pyrazino[2,3-g]quinoxaline Copolymers | Tunable band gap | Polymer Solar Cells case.edu |

| Quinoxaline-thienylenevinylene Polymer (P1) | p-type semiconductor | Field-Effect Transistors nsf.gov |

| Acyloin@AlCl₃ Complex | Supramolecular activation | Quinoxaline Synthesis researchgate.net |

| Ethyl-substituted Quinoxaline Molecule | Textured self-assembly | Solar-Thermal Conversion researchgate.net |

| Platinum(II) diimine-dithiolate Complexes | Third-order NLO properties | Optical Limiting researchgate.net |

Corrosion Inhibition Applications

Following a comprehensive review of scientific literature and research databases, it has been determined that there is no specific published research focusing on the application of "this compound" as a corrosion inhibitor.

While the broader class of quinoxaline derivatives has been the subject of extensive investigation for their corrosion inhibition properties, studies detailing the performance, mechanism, and research findings for the specific compound this compound are not available in the public domain. researchgate.netnih.govresearchgate.netimist.ma

Research in the field of corrosion science often focuses on how the molecular structure of quinoxaline and its derivatives contributes to their protective action on various metals, such as steel and bronze, particularly in acidic environments. researchgate.netnih.govias.ac.in The presence of nitrogen heteroatoms, the aromatic quinoxaline ring, and various substituent groups are known to play a crucial role in the adsorption of these molecules onto metal surfaces, thereby forming a protective barrier against corrosive agents. researchgate.net

Investigations into different quinoxaline derivatives typically involve a combination of experimental techniques, including:

Electrochemical Impedance Spectroscopy (EIS) to study the resistance of the metal-solution interface. nih.govderpharmachemica.com

Potentiodynamic Polarization (PDP) to determine the effect of the inhibitor on the anodic and cathodic reactions of corrosion. nih.govderpharmachemica.com

Weight Loss Measurements to quantify the reduction in corrosion rate. ias.ac.inijcce.ac.ir

Surface Analysis Techniques like Scanning Electron Microscopy (SEM) to visualize the protective film formed on the metal surface. nih.gov

Furthermore, computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are often employed to theoretically understand the adsorption mechanism and correlate the molecular structure of the inhibitor with its efficiency. nih.gov

However, without specific studies on this compound, it is not possible to provide detailed research findings, data tables, or an analysis of its specific performance as a corrosion inhibitor. The scientific community has not yet published data that would allow for a thorough discussion of its efficacy, mechanism of action, or comparative performance against other inhibitors.

Viii. Future Research Directions and Emerging Trends in Quinoxaline 2,6 Diamine Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

The classical synthesis of quinoxalines involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, a method that often requires harsh conditions like high temperatures and strong acid catalysts. mdpi.com The future of synthesizing Quinoxaline-2,6-diamine will likely pivot towards greener and more efficient protocols that offer mild reaction conditions, shorter reaction times, and higher yields. acgpubs.org

Emerging trends in quinoxaline (B1680401) synthesis that could be adapted for this compound include:

Advanced Catalysis : Research is moving beyond traditional acid catalysts to explore a variety of more efficient and recyclable alternatives. This includes the use of heterogeneous catalysts like bentonite (B74815) clay, phosphate-based fertilizers (MAP, DAP), and solid acid catalysts, which simplify product purification. mdpi.com Lewis acid catalysts such as cerium chloride and indium chloride have also been employed to facilitate condensation reactions under milder conditions. acgpubs.orgchim.it

Microwave-Assisted Synthesis : The application of microwave irradiation has been shown to accelerate the synthesis of quinoxaline derivatives, significantly reducing reaction times and often improving yields. mdpi.com

Green Solvents : A major push is towards replacing hazardous organic solvents with environmentally benign alternatives. Reactions in water or ethanol (B145695), or under solvent-free conditions, are becoming more common. mtieat.orgmdpi.com

A comparative table of potential synthetic methodologies for future exploration is presented below.

| Methodology | Catalyst/Medium | Key Advantages | Relevant Findings |

| Green Catalysis | Phosphate-based heterogeneous catalysts (e.g., MAP, DAP) | Recyclable catalyst, simple filtration, good yields. mdpi.com | Effective for condensing various aryl-1,2-diamines with dicarbonyl compounds in ethanol. mdpi.com |

| Lewis Acid Catalysis | O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3- tetramethyluronium hexafluorophosphate (B91526) (HCTU) | Mild reaction conditions, short reaction times (42-45 mins), moderate to high yields. acgpubs.org | Efficiently synthesizes quinoxaline derivatives from 1,2-diamines and phenacyl bromides in DMF. acgpubs.org |

| Microwave-Assisted | Polyethylene (B3416737) glycol (PEG-400) | Rapid, excellent yields, broad substrate scope. chim.it | Proven effective for quinoxaline synthesis via irradiation. chim.it |

| Aqueous Synthesis | Water | Environmentally friendly, simple procedure. chim.it | Achieved by simply stirring o-phenylenediamines and vicinal diketones at room temperature. chim.it |

Computational Design and Predictive Modeling for Tailored Properties

Computational chemistry is an indispensable tool for accelerating the discovery and development of new molecules. For this compound, in silico methods offer a powerful approach to predict its physicochemical properties, biological activities, and material characteristics before undertaking costly and time-consuming laboratory synthesis.

Future research will heavily rely on:

Quantitative Structure-Activity Relationship (QSAR) : QSAR modeling can build predictive models for various biological activities based on molecular structure. imist.ma By analyzing a virtual library of this compound derivatives, researchers can identify key structural features required for a desired activity, such as substituting the scaffold with specific electron-withdrawing or electron-donating groups. imist.mabiointerfaceresearch.com

Molecular Docking : This technique predicts the preferred orientation and binding affinity of a molecule to a biological target, such as an enzyme or receptor. tandfonline.com For this compound, docking studies could explore its potential as an inhibitor for targets implicated in various diseases, guiding the design of new therapeutic agents. tandfonline.comnih.gov

Density Functional Theory (DFT) : DFT calculations are used to understand the electronic structure and properties of molecules. researchgate.net This can predict the geometry, stability, and spectroscopic characteristics of this compound and its derivatives, which is crucial for designing materials with specific optical or electronic properties. researchgate.net

| Computational Method | Application for this compound | Predicted Outcomes |

| QSAR | Design of derivatives with potential anticancer or antimicrobial activity. biointerfaceresearch.com | Identification of key molecular descriptors for enhanced biological efficacy. imist.ma |

| Molecular Docking | Predicting binding modes at enzyme active sites (e.g., kinases, DNA gyrase). tandfonline.comnih.gov | Estimation of binding affinity and critical interactions for drug design. tandfonline.com |

| DFT Calculations | Determining stable tautomers and conformations; predicting electronic properties (HOMO-LUMO). researchgate.netresearchgate.net | Insights into stability, reactivity, and potential for use in electronic materials. researchgate.net |

Exploration of Untapped Material Science Applications

The inherent properties of the quinoxaline scaffold—a planar, aromatic, and electron-rich system—make it a prime candidate for various applications in material science. vulcanchem.com While other isomers have been investigated, the specific substitution pattern of this compound remains largely unexplored in this context.

Promising areas for future investigation include:

Organic Electronics : Quinoxaline derivatives are known to function as organic semiconductors and have been used in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. ijrti.orgresearchgate.net The diamino-substituents on the this compound core could modulate its charge-transport properties, making it a target for novel semiconductor materials.

Dyes and Pigments : The chromophoric nature of the quinoxaline ring system means its derivatives can be used in dye industries and for applications like dye-sensitized solar cells. ijrti.orgresearchgate.net The amino groups in the 2 and 6 positions offer sites for functionalization to tune the compound's color and photophysical properties.

Fluorescent Sensors : Many quinoxaline compounds exhibit fluorescence, which can be harnessed to create sensors for detecting ions or other molecules. researchgate.net Research could focus on whether this compound or its derivatives display fluorogenic properties that change upon binding to specific analytes.

Corrosion Inhibitors : The nitrogen atoms and aromatic structure of quinoxalines allow them to adsorb onto metal surfaces, providing protection against corrosion. tandfonline.comresearchgate.net This is another potential application for this compound that warrants investigation.

Interdisciplinary Research Integrating this compound into Advanced Technologies

The full potential of this compound can only be realized through collaborative efforts that bridge multiple scientific disciplines. merkel.co.il Integrating chemical synthesis and characterization with expertise from fields like engineering, biology, and computer science is essential for translating fundamental properties into advanced technologies. nih.gov

Emerging trends in interdisciplinary research include:

Nanotechnology : The convergence of chemistry and nanotechnology could see this compound used as a building block for functional nanomaterials. merkel.co.il Its structure could be incorporated into polymers or self-assembling systems for applications in targeted drug delivery or nanoelectronics.

Sustainable Technologies : Collaborations between chemists and environmental engineers could explore the use of this compound derivatives in sustainable technologies. ncsu.edu An example is the development of more efficient enzyme-based systems for industrial processes, where the quinoxaline scaffold might act as a ligand or catalyst component. ncsu.edu

Biomedical Engineering : By working with biomedical engineers and medical researchers, chemists can help design and integrate this compound-based compounds into diagnostic tools or therapeutic systems. nih.gov This could involve developing novel imaging agents or creating biocompatible materials with specific biological functions. researchgate.netmerkel.co.il

Such interdisciplinary projects are crucial for tackling complex challenges and fostering innovations that would be impossible within a single field. merkel.co.il

Q & A

Basic Research Questions

Q. What are the best practices for synthesizing Quinoxaline-2,6-diamine with high purity, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis optimization involves careful control of reaction parameters. For example, condensation reactions between diamines and carbonyl precursors (e.g., dicyanogen or imidooxalate derivatives) under inert atmospheres can yield quinoxaline derivatives. Adjusting stoichiometry, temperature (e.g., 60–80°C for controlled reactivity), and catalysts (e.g., acid/base conditions) improves yield and purity. Post-synthesis purification via recrystallization or column chromatography is critical. Refer to protocols in similar compounds, such as the use of ethyl cyanoformate in imidazopyridine synthesis, which highlights the importance of reagent quality and solvent selection .

Q. How should researchers handle this compound safely in the laboratory, and what are the key hazards to mitigate?

- Methodological Answer : Safety protocols align with GHS classifications for related quinoxaline compounds. Key hazards include skin irritation (Category 2) and eye damage (Category 2A). Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation/contact. Immediate first-aid measures for exposure include rinsing eyes with water for ≥15 minutes and washing skin with soap. Store in sealed containers away from oxidizers. Safety data from analogous compounds (e.g., Quinoxaline-2-carboxaldehyde) provide foundational guidelines .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Mass Spectrometry (MS) are primary tools. NMR identifies substituent patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirms diamine connectivity. MS (ESI or EI) verifies molecular weight (e.g., m/z 160–162 for C₈H₆N₄). Complementary techniques like IR spectroscopy can detect amine N-H stretches (~3300 cm⁻¹). Cross-referencing with literature spectra of structurally similar compounds (e.g., imidazopyridine diamines) ensures accurate assignment .

Advanced Research Questions

Q. How can computational chemistry models be applied to predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electron distribution and reactive sites. For example, modeling HOMO-LUMO gaps predicts nucleophilic/electrophilic behavior. Molecular docking studies evaluate binding affinities in biological systems (e.g., enzyme inhibition). Software like Gaussian or Schrödinger Suite can simulate reaction pathways, such as cyclization or substituent addition. Validate models with experimental kinetics (e.g., rate constants for hydrolysis) .

Q. What strategies are recommended for elucidating the structure-activity relationships (SAR) of this compound derivatives in biological systems?

- Methodological Answer : SAR studies require systematic variation of substituents (e.g., electron-withdrawing groups like -CF₃ or -Cl at positions 2 and 6) and biological testing. For example, synthesizing analogs with aryl or alkyl substituents and screening for TLR7 modulation (as seen in imidazopyridine derivatives) identifies key functional groups. Use dose-response assays (IC₅₀/EC₅₀) and statistical tools (e.g., ANOVA) to correlate structural features with activity. Cross-disciplinary collaboration with pharmacologists enhances mechanistic insights .

Q. How can researchers resolve contradictions in experimental data related to this compound’s stability under varying conditions?

- Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., humidity, light exposure). Design replicated experiments under standardized conditions (e.g., inert atmosphere for air-sensitive reactions). Use stability-indicating assays like HPLC to track degradation products. Statistical analysis (e.g., t-tests for batch comparisons) identifies outliers. Literature reviews of analogous compounds (e.g., tetrahydroquinoxalines) may reveal environmental factors (pH, temperature) affecting stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.